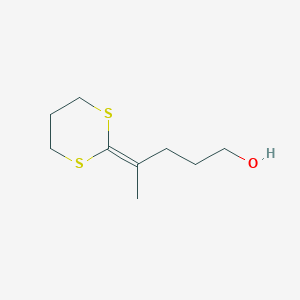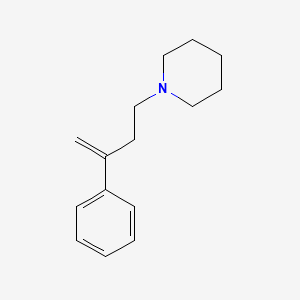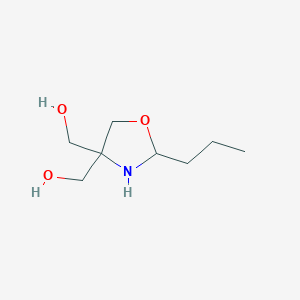![molecular formula C23H30NOSSi+ B14319039 2-(1-{[tert-Butyl(diphenyl)silyl]oxy}ethyl)-3,4-dimethyl-1,3-thiazol-3-ium CAS No. 113267-15-5](/img/structure/B14319039.png)
2-(1-{[tert-Butyl(diphenyl)silyl]oxy}ethyl)-3,4-dimethyl-1,3-thiazol-3-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-{[tert-Butyl(diphenyl)silyl]oxy}ethyl)-3,4-dimethyl-1,3-thiazol-3-ium is a synthetic organic compound that features a thiazolium core substituted with a tert-butyl(diphenyl)silyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-{[tert-Butyl(diphenyl)silyl]oxy}ethyl)-3,4-dimethyl-1,3-thiazol-3-ium typically involves the protection of hydroxyl groups using tert-butyl(diphenyl)silyl chloride in the presence of a mild base such as 2,6-lutidine or pyridine, and a catalyst like DMAP or imidazole . The reaction conditions are carefully controlled to ensure the selective protection of primary hydroxyl groups over secondary and tertiary ones .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-{[tert-Butyl(diphenyl)silyl]oxy}ethyl)-3,4-dimethyl-1,3-thiazol-3-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the silyl ether moiety, using reagents like tetrabutylammonium fluoride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, osmium tetroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Tetrabutylammonium fluoride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
2-(1-{[tert-Butyl(diphenyl)silyl]oxy}ethyl)-3,4-dimethyl-1,3-thiazol-3-ium has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(1-{[tert-Butyl(diphenyl)silyl]oxy}ethyl)-3,4-dimethyl-1,3-thiazol-3-ium involves its interaction with molecular targets through its silyl ether moiety. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical transformations . The pathways involved include nucleophilic substitution and oxidation-reduction reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyldimethylsilyl chloride: Another silyl ether protecting group with similar stability but different steric properties.
tert-Butyldiphenylsilyl chloride: Similar in structure but with different reactivity and selectivity.
Trimethylsilyl chloride: A less bulky silyl ether protecting group with different stability and reactivity.
Uniqueness
2-(1-{[tert-Butyl(diphenyl)silyl]oxy}ethyl)-3,4-dimethyl-1,3-thiazol-3-ium is unique due to its combination of a thiazolium core and a tert-butyl(diphenyl)silyl group, which provides enhanced stability and selectivity in chemical reactions . This makes it a valuable tool in synthetic organic chemistry and various research applications .
Propriétés
Numéro CAS |
113267-15-5 |
|---|---|
Formule moléculaire |
C23H30NOSSi+ |
Poids moléculaire |
396.6 g/mol |
Nom IUPAC |
tert-butyl-[1-(3,4-dimethyl-1,3-thiazol-3-ium-2-yl)ethoxy]-diphenylsilane |
InChI |
InChI=1S/C23H30NOSSi/c1-18-17-26-22(24(18)6)19(2)25-27(23(3,4)5,20-13-9-7-10-14-20)21-15-11-8-12-16-21/h7-17,19H,1-6H3/q+1 |
Clé InChI |
XHSUAAAOTIPWGX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CSC(=[N+]1C)C(C)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


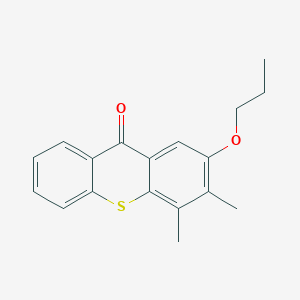
![1H-Pyrrole, 1-[(4-nitrophenyl)methyl]-](/img/structure/B14318958.png)
![1H-imidazo[4,5-g]quinazoline-4,8,9(5H)-trione](/img/structure/B14318975.png)

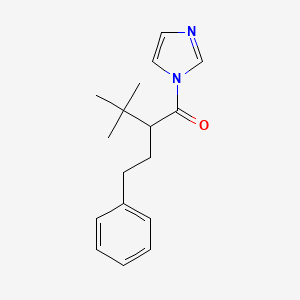
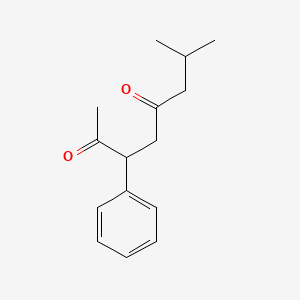
![Difluoro[bis(pentafluoroethyl)]phenyl-lambda~5~-phosphane](/img/structure/B14319003.png)
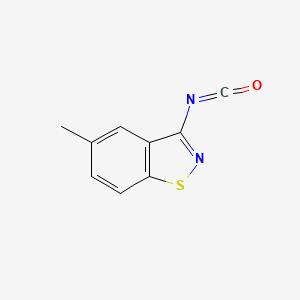
![Cyclopentanone, 2,5-bis[(3,4-dimethoxyphenyl)methylene]-, (E,E)-](/img/structure/B14319008.png)
![2,2'-Spirobi[2H-indene]-5,5'-dicarboxaldehyde, 1,1',3,3'-tetrahydro-](/img/structure/B14319009.png)
